6-(4-Aminostyryl)picolinic acid

Overview

Description

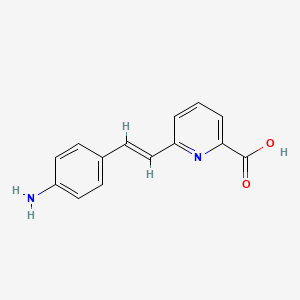

6-(4-Aminostyryl)picolinic acid, also known as CB-7921220, is a compound with the CAS Number: 115453-99-1 . It has a molecular weight of 240.26 . It is a solid substance stored at temperatures between -80 and -20 degrees Celsius .

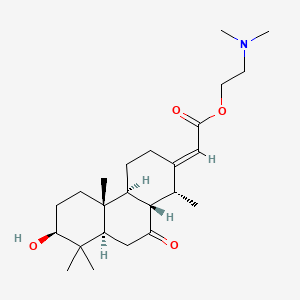

Molecular Structure Analysis

The molecular structure of this compound is C14H12N2O2 . The structure of picolinic acid, a related compound, has been determined using density functional theory (DFT) employing B3LYP functional supplemented with 6–311++G (d,p) basis set .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 240.26 . It is stored at temperatures between -80 and -20 degrees Celsius .Scientific Research Applications

1. Catalysis and Reactions

6-(4-Aminostyryl)picolinic acid derivatives are utilized in the field of catalysis. For instance, a study by Fahimi and Sardarian (2017) introduced an innovative heterogeneous catalyst based on aminoclay decorated with nano-Pd(0) picolinic acid complex. This catalyst proved efficient and reusable in the Heck reaction under solvent-free conditions, displaying high stability and minimal palladium leaching, emphasizing its potential for various chemical synthesis processes (Fahimi & Sardarian, 2017).

2. Biodegradation and Environmental Applications

Picolinic acid derivatives, including this compound, are significant in environmental applications, particularly biodegradation. Zhang et al. (2019) explored the biodegradation of picolinic acid by a bacterium, Rhodococcus sp. PA18, highlighting its potential for bioremediation in environments polluted with picolinic acid (Zhang et al., 2019).

3. Sensing and Detection Applications

The structurally related picolinic acid derivatives find usage in sensing and detection applications. Kondaveeti, Mehta, and Siddhanta (2014) described the synthesis of fluorogenic pyridine carboxylic acid amides of agarose, using 6-aminoagarose mediated synthesis, which could have potential applications as sensors in biomedical and pharmaceutical industries due to their significant fluorescence emissions (Kondaveeti, Mehta, & Siddhanta, 2014).

4. Coordination Chemistry and Material Science

Picolinic acid derivatives also find relevance in coordination chemistry and material science. The study by Das et al. (2010) on Mg(II) malonate complexes with protonated aminopyridine and protonated amino-picoline showcased the importance of lone pair...pi interactions in the self-assembly process, revealing intricate details about the coordination environments and supramolecular interactions (Das et al., 2010).

5. Synthetic Auxin Herbicides

The structurally related picolinic acid compounds have been studied for their potential as synthetic auxin herbicides. A study by Feng et al. (2023) involved the design and synthesis of novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid compounds, demonstrating potent herbicidal activity and offering a new direction for the development of synthetic auxin herbicides (Feng et al., 2023).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of CB-7921220 is adenylate cyclase (AC) . Adenylate cyclase is an enzyme involved in catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate. It plays a crucial role in many biological processes, including signal transduction in many biological processes.

Mode of Action

CB-7921220 acts as an inhibitor of adenylate cyclase . It shows a degree of isoform selectivity for adenylate cyclase 1 (AC1), but it cannot distinguish between AC1 and AC6 . The compound has a more consistent predicted binding position in the two virtual docking screens, and has a binding conformation similar to ATP and P-site inhibitors, which may explain its lack of selectivity between AC1 and AC6 .

Pharmacokinetics

The compound is soluble in dmso , which suggests it could be administered in vivo using this solvent

Action Environment

The action, efficacy, and stability of CB-7921220 can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other interacting molecules can affect the activity and stability of the compound. Moreover, the compound’s solubility in DMSO suggests that the choice of solvent can also significantly impact its bioavailability .

properties

IUPAC Name |

6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-11-7-4-10(5-8-11)6-9-12-2-1-3-13(16-12)14(17)18/h1-9H,15H2,(H,17,18)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASPDWZDKLUOPO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C=CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)C(=O)O)/C=C/C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)